![molecular formula C14H16Cl2N4OS B6445430 1-(2,3-dichlorophenyl)-4-[3-(methoxymethyl)-1,2,4-thiadiazol-5-yl]piperazine CAS No. 2640966-31-8](/img/structure/B6445430.png)
1-(2,3-dichlorophenyl)-4-[3-(methoxymethyl)-1,2,4-thiadiazol-5-yl]piperazine
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Overview
Description
The compound is a derivative of 1-(2,3-dichlorophenyl)piperazine , which is a chemical compound from the phenylpiperazine family. It’s used as a precursor in the synthesis of certain drugs .
Molecular Structure Analysis
The molecular structure of 1-(2,3-dichlorophenyl)piperazine, a related compound, includes a piperazine ring with a 2,3-dichlorophenyl group attached . The additional components in your compound would modify this basic structure, but without specific information, it’s difficult to provide a detailed analysis.Physical And Chemical Properties Analysis
The physical and chemical properties of your compound would depend on its exact structure. For instance, 1-(2,3-dichlorophenyl)piperazine is reported to be a brown oil with a melting point of 242 to 244 °C .Scientific Research Applications
Chemical Biology and Medicinal Chemistry
1-(2,3-DCPP) serves as a valuable tool compound in chemical biology and medicinal chemistry. Scientists use it to probe receptor binding sites, develop ligands, and explore structure-activity relationships. Its versatility contributes to drug discovery efforts.
For more information, you can refer to the product details from Thermo Scientific and Sigma-Aldrich .
Mechanism of Action
properties
IUPAC Name |
5-[4-(2,3-dichlorophenyl)piperazin-1-yl]-3-(methoxymethyl)-1,2,4-thiadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16Cl2N4OS/c1-21-9-12-17-14(22-18-12)20-7-5-19(6-8-20)11-4-2-3-10(15)13(11)16/h2-4H,5-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YOBHBRXZPMVMFX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=NSC(=N1)N2CCN(CC2)C3=C(C(=CC=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16Cl2N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,3-Dichlorophenyl)-4-[3-(methoxymethyl)-1,2,4-thiadiazol-5-yl]piperazine |
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